molecular formula C16H10O B1596164 Benzo[kl]xanthene CAS No. 200-23-7

Benzo[kl]xanthene

Cat. No.: B1596164
CAS No.: 200-23-7
M. Wt: 218.25 g/mol
InChI Key: QKOSFCWXOIAFTO-UHFFFAOYSA-N
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Description

Benzo[kl]xanthene is a polycyclic aromatic compound that belongs to the xanthene family It is characterized by a fused tricyclic structure consisting of a xanthene core with additional benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[kl]xanthene can be synthesized through various methods, including multicomponent reactions and oxidative coupling. One common approach involves the condensation of cyclic diketones, aldehydes, and naphthols in the presence of a catalyst. For example, a solvent-free, one-pot multicomponent reaction using 1,4-diazabicyclo[2.2.2]octane supported on Amberlyst-15 as a catalyst has been reported to produce this compound derivatives in good to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzo[kl]xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are various this compound derivatives with different functional groups, which can be further modified for specific applications .

Mechanism of Action

The mechanism of action of benzo[kl]xanthene involves its interaction with molecular targets and pathways. For example, this compound lignans interact with DNA through dual modes: the planar core acts as a base pair intercalant, while flexible pendants act as minor groove binders . This interaction can inhibit DNA replication and transcription, leading to antiproliferative effects on cancer cells.

Properties

IUPAC Name

8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c1-2-9-14-12(7-1)13-8-3-5-11-6-4-10-15(17-14)16(11)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOSFCWXOIAFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173813
Record name Benzo(k l)xanthene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200-23-7
Record name Benzo[kl]xanthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzo(k l)xanthene
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Record name Benzo[kl]xanthene
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Record name Benzo(k l)xanthene
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Record name Benzo(k l)xanthene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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